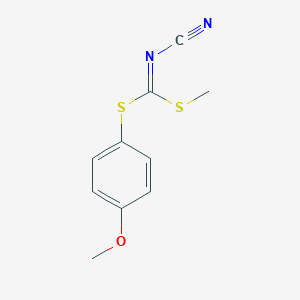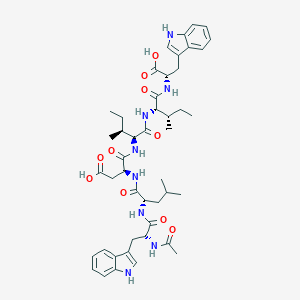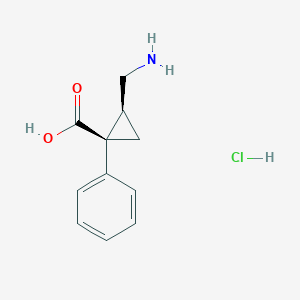
(R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate, also known as INH1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of Rho GTPases, which are proteins involved in regulating cellular processes such as cell migration, proliferation, and survival. In
Mecanismo De Acción
(R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate works by binding to the switch regions of Rho GTPases, which are essential for their activity. This binding leads to the inhibition of Rho GTPase activity, which in turn reduces the downstream signaling pathways involved in cell migration, proliferation, and survival. By inhibiting Rho GTPases, (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate has been shown to reduce cancer cell migration and invasion, making it a promising therapeutic candidate.
Biochemical and Physiological Effects:
(R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate has been shown to have a significant impact on cellular processes such as cell migration, proliferation, and survival. In addition, (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate is its specificity towards Rho GTPases. This compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of Rho GTPases in various cellular processes. However, one limitation of (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate. One area of interest is the development of more potent and selective inhibitors of Rho GTPases. Additionally, further research is needed to fully understand the role of Rho GTPases in various diseases and to explore the potential therapeutic applications of (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate in these diseases. Finally, the development of new delivery methods for (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate could potentially overcome its low solubility and improve its efficacy in vivo.
Conclusion:
In conclusion, (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate is a small molecule inhibitor that has shown promising results in inhibiting the activity of Rho GTPases. This compound has potential therapeutic applications in cancer treatment, as well as other diseases such as neurodegenerative disorders, cardiovascular diseases, and inflammatory diseases. While there are still limitations to working with (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate, further research in this area could lead to the development of more potent and selective inhibitors of Rho GTPases and new delivery methods for (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate.
Métodos De Síntesis
The synthesis of (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate involves the reaction between (R)-2-hydroxy-3-iodo-2-methylpropyl bromide and 4-nitrobenzenesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction yields (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate as a yellow solid with a purity of over 95%. This synthesis method has been optimized and improved over the years, making (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate more accessible for research purposes.
Aplicaciones Científicas De Investigación
(R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate has been extensively researched for its potential therapeutic applications in cancer treatment. Rho GTPases have been shown to play a crucial role in cancer progression by promoting tumor cell migration and invasion. (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate has been shown to inhibit the activity of Rho GTPases, leading to reduced cancer cell migration and invasion. In addition, (R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate has also been investigated for its potential use in treating other diseases such as neurodegenerative disorders, cardiovascular diseases, and inflammatory diseases.
Propiedades
Número CAS |
151478-77-2 |
|---|---|
Nombre del producto |
(R)-2-Hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate |
Fórmula molecular |
C10H12INO6S |
Peso molecular |
401.18 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-3-iodo-2-methylpropyl] 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C10H12INO6S/c1-10(13,6-11)7-18-19(16,17)9-4-2-8(3-5-9)12(14)15/h2-5,13H,6-7H2,1H3/t10-/m0/s1 |
Clave InChI |
RGHMHAJGYNTVAZ-JTQLQIEISA-N |
SMILES isomérico |
C[C@@](COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])(CI)O |
SMILES |
CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])(CI)O |
SMILES canónico |
CC(COS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])(CI)O |
Sinónimos |
(R)-2-hydroxy-3-iodo-2-methylpropyl 4-nitrobenzenesulfonate 2-HIMPNBS 2-hydroxy-3-iodo-2-methylpropyl-4-nitrobenzenesulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)











